molecular formula C10H14BrN B13205126 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

Cat. No.: B13205126
M. Wt: 228.13 g/mol
InChI Key: NLKQIBVYNMGLLM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is an organic compound that belongs to the class of bromomethylated pyridines. This compound is characterized by a pyridine ring substituted with four methyl groups and a bromomethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine typically involves the bromination of 2,4,5,6-tetramethylpyridine. One common method includes the reaction of 2,4,5,6-tetramethylpyridine with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of hydrobromic acid and xylene as solvents can facilitate the bromination reaction, with azeotropic removal of water to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2,4,5,6-tetramethylpyridine.

    Oxidation Reactions: Products include 2,4,5,6-tetramethylpyridine-3-carboxylic acid and 2,4,5,6-tetramethylpyridine-3-aldehyde.

    Reduction Reactions: The major product is 2,4,5,6-tetramethylpyridine.

Scientific Research Applications

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the additional methyl groups, making it less sterically hindered.

    2,4,5,6-Tetramethylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    3-(Chloromethyl)-2,4,5,6-tetramethylpyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

Uniqueness

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is unique due to the combination of its bromomethyl group and four methyl substituents on the pyridine ring. This unique structure provides specific reactivity patterns and steric properties that are valuable in various chemical and industrial applications .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-(bromomethyl)-2,4,5,6-tetramethylpyridine

InChI

InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3

InChI Key

NLKQIBVYNMGLLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)C)CBr)C

Origin of Product

United States

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